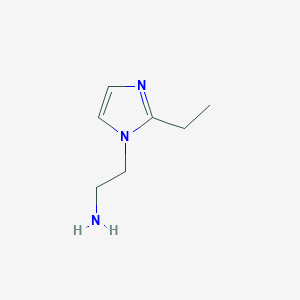

2-(2-ethyl-1H-imidazol-1-yl)ethanamine

Description

General Context and Significance of Imidazole- and Ethanamine-Containing Molecular Scaffolds

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This structural motif is a cornerstone in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. longdom.orgresearchgate.net The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets such as enzymes and receptors. researchgate.net Consequently, imidazole derivatives have been developed for a broad spectrum of therapeutic applications, including as antifungal, anticancer, antimicrobial, and anti-inflammatory agents. longdom.orgnih.gov

The combination of an imidazole ring and an ethanamine side chain, as seen in 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, creates a molecular scaffold with significant potential for biological activity. The substitution pattern on the imidazole ring, in this case, a 2-ethyl group and a 1-ethanamine group, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Academic Research Rationale for Investigating this compound

While specific academic research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on analogous structures. The primary motivation for synthesizing and studying compounds of this class lies in the exploration of new chemical space for drug discovery and materials science.

The presence of a 2-alkyl group on the imidazole ring can modulate the steric and electronic properties of the molecule, potentially leading to enhanced selectivity or potency for a particular biological target. The ethanamine side chain at the 1-position provides a key point for interaction or further functionalization. Research into such molecules is often driven by the desire to develop novel ligands for receptors or enzyme inhibitors. For instance, derivatives of imidazole-ethanamine have been investigated for their potential as antimicrobial and anticancer agents.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research landscape for this compound is characterized by a significant lack of in-depth studies. Information is primarily available from chemical suppliers, which provides basic data such as molecular formula and a general description. chembk.comcymitquimica.com There is a notable absence of published research detailing its synthesis, comprehensive characterization, and biological activity.

This represents a substantial knowledge gap. Key areas where information is lacking include:

Detailed Spectroscopic and Structural Data: There are no publicly available experimental data such as 1H NMR, 13C NMR, mass spectrometry, or single-crystal X-ray diffraction studies for this specific compound.

Chemical Reactivity: A thorough investigation of its reactivity, including its behavior in various chemical transformations, has not been reported.

Biological Activity: While the imidazole-ethanamine scaffold is known for its biological potential, the specific activities of the 2-ethyl substituted derivative remain unexplored.

Applications: Beyond its general use as a chemical intermediate, its potential applications in areas like coordination chemistry, catalysis, or materials science have not been investigated. chembk.com

Objectives and Scope of Scholarly Inquiry on this compound

The objectives of future scholarly inquiry into this compound should be aimed at filling the aforementioned knowledge gaps. A systematic investigation would likely involve the following:

Development of an efficient and scalable synthesis: A reliable synthetic route is the first step towards enabling further research.

Comprehensive physicochemical and structural characterization: This would involve detailed spectroscopic analysis and, if possible, single-crystal X-ray crystallography to unequivocally determine its structure.

Exploration of its chemical reactivity: Understanding its behavior in different reaction conditions would broaden its utility as a building block in organic synthesis.

Screening for biological activity: A broad-based screening against various biological targets could uncover potential therapeutic applications.

Investigation of its coordination chemistry: The presence of multiple nitrogen atoms makes it a potential ligand for various metal ions, opening avenues in catalysis and materials science.

The scope of such an inquiry would be to fully elucidate the chemical and physical properties of this compound and to identify any potential applications that would warrant further, more focused research and development.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(2-methyl-1H-imidazol-1-yl)ethanamine nih.gov | 2-(1H-imidazol-1-yl)ethanamine nih.gov |

| Molecular Formula | C7H13N3 chembk.com | C6H11N3 | C5H9N3 |

| Molecular Weight ( g/mol ) | 139.20 | 125.17 | 111.15 |

| Appearance | Colorless to yellow liquid chembk.com | Not specified | Colorless to light yellow liquid chemicalbook.com |

| XLogP3-AA | Not available | -0.6 | -1.0 |

| Hydrogen Bond Donor Count | 1 (predicted) | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 (predicted) | 2 | 2 |

| Rotatable Bond Count | 3 (predicted) | 2 | 2 |

Note: Some data for the title compound are predicted due to a lack of experimental information.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(2-ethylimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOANVMYDGKUJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626703 | |

| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113741-02-9 | |

| Record name | 2-Ethyl-1H-imidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113741-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry Investigations of 2 2 Ethyl 1h Imidazol 1 Yl Ethanamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are employed to investigate the electronic structure and predict the reactivity of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable single bonds, this involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt.

Computational studies on the analogous molecule histamine (B1213489) have revealed the existence of multiple stable conformers. u-szeged.hunih.gov These conformers arise from the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain. The relative energies of these conformers are crucial as they determine the predominant shapes the molecule will assume under given conditions, which in turn influences its biological activity and physical properties.

A potential energy surface (PES) scan is typically performed by systematically rotating key dihedral angles and calculating the energy at each step. The minima on this surface correspond to stable conformers. For this compound, the key dihedral angles would be associated with the ethylamine side chain.

Table 1: Calculated Relative Energies of Histamine Conformers (Illustrative)

| Conformer | Dihedral Angle (τ1, N-C-C-C) | Dihedral Angle (τ2, C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Trans-gauche | 180° | 60° | 0.00 |

| Gauche-gauche | 60° | 60° | 0.52 |

This table is illustrative and based on typical findings for histamine-like molecules. The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich imidazole (B134444) ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the imidazole ring, suggesting it can accept electrons in reactions with nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies for a Histamine Analogue (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.7 |

This table presents typical FMO energy values for an imidazole-containing amine, as seen in studies of histamine. nih.gov The exact values for the target compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow regions represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the lone pair of the primary amine, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group and the C-H bonds would exhibit a more positive potential (blue/green).

Global Reactivity Descriptors

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ) : The escaping tendency of electrons from a system (μ = -(I+A)/2).

Hardness (η) : The resistance to change in electron distribution (η = (I-A)/2).

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds.

Table 3: Calculated Global Reactivity Descriptors for an Imidazole Analogue (Illustrative)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 0.7 |

| Chemical Potential (μ) | -3.45 |

| Hardness (η) | 2.75 |

This table is illustrative, based on the FMO energies from Table 2. Actual calculations would provide precise values for this compound.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures and electronic properties.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of newly synthesized compounds.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the imidazole ring would have distinct chemical shifts compared to those on the ethyl group. Similarly, the carbon atoms in the imidazole ring would resonate at different frequencies than the aliphatic carbons. Comparing the calculated GIAO NMR data with experimental spectra provides a robust method for confirming the molecular structure.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Imidazole Analogue (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (imidazole) | 138.5 | 137.9 |

| C4 (imidazole) | 120.1 | 119.8 |

| C5 (imidazole) | 128.9 | 128.5 |

| C (ethyl, adjacent to N) | 45.2 | 44.8 |

This table is a hypothetical representation to illustrate the correlation between predicted and experimental NMR data. The specific values would depend on the exact molecule and the computational level of theory used.

Vibrational Frequency Calculations and Comparison with FT-IR Data

The study of molecular vibrations is crucial for understanding the dynamic nature of a molecule and for interpreting experimental spectroscopic data. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for calculating theoretical vibrational frequencies. These calculated frequencies can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to validate both the computational model and the interpretation of the experimental spectrum.

While a detailed vibrational analysis of this compound is not extensively documented in the literature, a comprehensive study on the closely related compound, 2-ethyl-1H-benzo[d]imidazole, offers significant insights into the methodologies employed. In this research, the molecular geometry and vibrational spectra were investigated using both the Hartree-Fock (HF) and DFT (specifically, the B3LYP functional with a 6-31G(d) basis set) methods. asianpubs.orgresearchgate.netebyu.edu.tr

The theoretical calculations yielded a set of vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies were then compared with the experimental FT-IR spectrum. The comparison revealed that the B3LYP method provided results that were in better agreement with the experimental data than the HF method. asianpubs.orgresearchgate.netebyu.edu.tr This superiority of the DFT approach is a common finding in computational vibrational spectroscopy.

To illustrate the comparison between theoretical and experimental data, the following table presents a selection of calculated and observed vibrational frequencies for 2-ethyl-1H-benzo[d]imidazole.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-ethyl-1H-benzo[d]imidazole This table is based on data for a closely related compound and serves to illustrate the methodology.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP/6-31G(d) (cm⁻¹) | Calculated HF/6-31G(d) (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3425 | 3487 | 3715 |

| C-H stretch (aromatic) | 3055 | 3060 | 3310 |

| C-H stretch (aliphatic) | 2978 | 2985 | 3220 |

| C=N stretch | 1621 | 1635 | 1750 |

| C-C stretch (ring) | 1445 | 1450 | 1560 |

Computational Refinement Strategies and Reconciliation with Experimental Data

A known discrepancy often exists between computationally calculated vibrational frequencies and those measured experimentally. This is primarily due to the approximations inherent in the theoretical models, such as the treatment of electron correlation and the assumption of a harmonic potential for the vibrations. To bridge this gap and improve the accuracy of the theoretical predictions, computational refinement strategies are employed.

One of the most common and effective refinement techniques is the use of scaling factors. These factors are applied to the calculated frequencies to correct for the systematic errors of the computational method. The scaling factors are typically derived by comparing the calculated frequencies for a set of well-characterized molecules with their experimental values.

In the study of 2-ethyl-1H-benzo[d]imidazole, the researchers utilized scaling factors to bring the calculated frequencies in closer agreement with the experimental FT-IR data. asianpubs.org For the B3LYP/6-31G(d) calculations, a scaling factor of 0.9614 was applied, while for the HF/6-31G(d) calculations, a factor of 0.8929 was used. asianpubs.org The application of these scaling factors significantly improves the correlation between the theoretical and experimental spectra, aiding in the definitive assignment of vibrational bands.

Another aspect of refinement involves the careful analysis of the Potential Energy Distribution (PED). PED analysis helps to characterize the nature of the vibrational modes by quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode. This detailed assignment is crucial for a thorough understanding of the molecule's vibrational behavior.

Solvent Effects in Computational Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Solvents can interact with the solute molecule through various mechanisms, including hydrogen bonding and dipole-dipole interactions, which can lead to shifts in vibrational frequencies and changes in molecular conformation. Therefore, incorporating solvent effects into computational models is essential for accurately predicting the behavior of molecules in solution.

There are two primary approaches to modeling solvent effects in computational chemistry: implicit and explicit solvent models.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. These models are computationally efficient and can provide a good first approximation of the solvent's influence.

Explicit solvent models involve including a number of individual solvent molecules in the computational simulation along with the solute molecule. This approach allows for the specific, short-range interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While more computationally expensive, explicit solvent models can provide a more detailed and accurate picture of the solvation process. Methods like Ab Initio Molecular Dynamics (AIMD) can be used to simulate the dynamic behavior of the solute-solvent system and calculate properties like vibrational spectra in the presence of explicit solvent molecules. nih.gov

For a molecule like this compound, which possesses both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the imidazole nitrogen atoms), explicit solvent models would be particularly important for accurately capturing the specific interactions with protic solvents like water or alcohols. These interactions would be expected to cause noticeable shifts in the N-H and C-N stretching frequencies in the vibrational spectrum.

Chemical Reactivity and Derivatization Strategies of 2 2 Ethyl 1h Imidazol 1 Yl Ethanamine

Oxidation and Reduction Pathways of the Imidazole (B134444) and Ethanamine Moieties

The imidazole ring is generally a robust aromatic system, stable to many oxidizing and reducing agents. uobabylon.edu.iq However, under specific conditions, it can undergo transformations. Strong oxidizing agents like hydrogen peroxide have been known to open the imidazole nucleus, leading to the formation of oxamide. uobabylon.edu.iq While direct studies on 2-(2-ethyl-1H-imidazol-1-yl)ethanamine are not extensively documented, the reactivity of analogous compounds suggests potential pathways. For instance, related imidazole derivatives can be oxidized to form carboxaldehydes.

The ethanamine moiety presents its own set of reactive possibilities. The primary amine group can be susceptible to oxidation, though specific pathways would depend on the reagents employed. Conversely, the functional groups are generally stable to standard reduction conditions, although catalytic hydrogenation could potentially affect the imidazole ring under harsh conditions. Reduction reactions on related structures typically target other functional groups, such as converting a nitro group to an amine, rather than altering the core imidazole or ethanamine structures.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of derivatizing this compound, primarily involving the terminal amine or the ethyl side chain.

The primary amine group of the ethanamine side chain is an excellent nucleophile. It readily reacts with electrophilic reagents such as acyl chlorides and anhydrides to form stable amide derivatives. This reactivity is a common strategy for attaching various functional groups to the molecule. For example, in the synthesis of related nitroimidazole compounds, the ethanamine moiety is often acylated. nih.govbrieflands.com

Furthermore, the ethyl side chain itself can be made susceptible to nucleophilic attack. This is typically achieved by starting with a precursor where the amine is replaced by a better leaving group, such as a halide or a tosylate. In syntheses of related compounds, a 1-(2-chloroethyl) or 1-(2-iodoethyl) imidazole intermediate is used, which allows for displacement by various nucleophiles, including thiols, to introduce new functionalities. researchgate.net

| Reaction Type | Reactant/Reagent | Product Type | Reference Example |

|---|---|---|---|

| N-Acylation | Fluoroacetyl chloride | N-acetamide derivative | Reaction of 2-(2-nitro-1H-imidazol-1-yl)ethanamine with fluoroacetyl chloride to form an amide. nih.gov |

| N-Acylation | Benzoyl chloride derivatives | N-benzamide derivative | Reaction of a nitroimidazole ethanamine with various benzoyl chlorides. brieflands.com |

| Substitution on Ethyl Chain | Methyl thioglycolate | Sulfanyl (B85325) derivative | Displacement of iodine from an iodinated ethyl-imidazole intermediate. researchgate.net |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the substituents present. globalresearchonline.net In general, electrophilic attack on imidazole is favored at the C4 and C5 positions. uobabylon.edu.iqglobalresearchonline.net

For this compound, the outcome of such a reaction is governed by the electronic effects of the groups attached to the ring:

N1-Substituent : The N1-ethanamine group means the ring is already N-substituted, which generally deactivates the ring towards electrophilic attack compared to imidazole itself.

C2-Ethyl Group : The ethyl group at the C2 position is a weak electron-donating group, which slightly activates the ring and directs incoming electrophiles to the C4 and C5 positions.

Therefore, electrophilic substitution reactions like nitration or halogenation are expected to occur at the C4 or C5 position of the imidazole ring. The choice between C4 and C5 may be influenced by steric hindrance from the adjacent N1-substituent. Nitration of an imidazole ring is typically achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Formation of Imidazole-Pyridine Hybrid Structures

Imidazole-pyridine hybrids are of significant interest in medicinal chemistry. While direct synthesis of a fused hybrid from this compound is not prominently described, established synthetic routes for related structures, such as imidazo[1,2-a]pyridines, provide a strategic blueprint. organic-chemistry.org

A common method for forming imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.org Hypothetically, the ethanamine side chain of the title compound could be chemically modified to participate in such cyclizations. For example, the terminal amine could be converted into a different functional group that could then react with a suitable pyridine-based precursor to construct a new fused ring system. Another approach could involve the amine itself acting as a nucleophile in a condensation reaction with a functionalized pyridine (B92270) derivative.

Synthesis of Nitroimidazole Derivatives

Nitroimidazole derivatives are a crucial class of compounds, and their synthesis is well-established. rsc.org The introduction of a nitro group onto the this compound scaffold can be achieved through two primary strategies.

Direct Nitration of the Imidazole Ring : The pre-formed 2-ethylimidazole (B144533) core can be nitrated. This reaction is a type of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. uobabylon.edu.iq The nitro group is expected to add at the C4 or C5 position of the imidazole ring.

Alkylation of a Nitroimidazole Precursor : An alternative and often more controlled method involves starting with a pre-nitrated imidazole and attaching the side chain. For example, 2-ethyl-4(5)-nitroimidazole could be alkylated at the N1 position using a synthon like 2-chloroethylamine (B1212225) or 2-bromoethylamine, where the amine is often protected during the reaction. nih.govchemicalbook.com This approach offers better control over the final structure.

| Starting Material | Key Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Nitroimidazole | (2-Bromoethoxy)(tert-butyl)dimethylsilane, K₂CO₃ | N-alkylation | 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-2-nitro-1H-imidazole | nih.gov |

| Metronidazole (a nitroimidazole) | Triphenylphosphine, Phthalimide, DIAD | Mitsunobu Reaction | Phthalimide-protected ethanamine derivative | brieflands.com |

Mannich Reaction Derivatives Utilizing the Imidazole Ring

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. nih.gov For a classical Mannich reaction to occur on the imidazole ring of this compound, an acidic C-H bond on the ring would be required.

However, the C-H bonds of the imidazole ring are generally not sufficiently acidic for this type of reaction. The N-H proton of an unsubstituted imidazole is acidic and can participate in Mannich-type reactions, but in the title compound, the N1 position is already substituted by the ethanamine group. Therefore, the formation of classical Mannich reaction derivatives directly on the imidazole ring of this specific compound is not a typical or expected transformation.

Sulfanyl and Sulfonyl Functionalizations

Introducing sulfur-containing functional groups, such as sulfanyl (thioether) and sulfonyl moieties, is a valuable derivatization strategy. These functionalizations are typically carried out on the ethanamine side chain.

The synthetic route often begins with a precursor where the terminal amine is replaced with a hydroxyl group. This alcohol can be converted into a good leaving group, such as a chloride or iodide, by reacting with reagents like thionyl chloride or via an Appel reaction. researchgate.net The resulting halide is then susceptible to nucleophilic substitution by a thiol (R-SH), yielding a sulfanyl derivative (thioether).

Subsequently, the sulfanyl group can be oxidized to the corresponding sulfonyl group. This oxidation is commonly achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This two-step process allows for the creation of a diverse library of sulfonyl derivatives by varying the thiol used in the initial substitution step.

| Step | Intermediate Type | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| 1 | 1-(2-Iodoethyl)-imidazole derivative | R-SH (e.g., mercaptoethanol) | Sulfanyl (thioether) derivative | researchgate.net |

| 2 | Sulfanyl (thioether) derivative | m-CPBA | Sulfonyl derivative | researchgate.net |

Coordination Chemistry of 2 2 Ethyl 1h Imidazol 1 Yl Ethanamine As a Ligand

Ligand Design Principles and Chelation Properties with Transition Metals

2-(2-ethyl-1H-imidazol-1-yl)ethanamine is an N,N'-donor ligand, a class of compounds that are of great importance in coordination chemistry. Its structure is intentionally designed to facilitate chelation, a process where a single ligand binds to a central metal ion at two or more points. The molecule incorporates two key nitrogen donor sites: the imine nitrogen of the imidazole (B134444) ring and the nitrogen of the terminal amino group. These two sites are separated by an ethylene (B1197577) bridge, creating a five-membered chelate ring upon coordination with a metal ion. Five-membered rings are particularly stable in coordination chemistry, a principle that underpins the ligand's design.

The imidazole ring itself is a fundamental building block in the design of ligands for metal-organic frameworks (MOFs) and other coordination compounds due to its versatile binding capabilities. researchgate.net It can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which help to stabilize the resulting complex structures. researchgate.net The presence of the ethyl group at the 2-position of the imidazole ring also introduces specific steric and electronic effects that can be tuned to influence the properties of the resulting metal complexes. The basicity of the imidazole nitrogen, which is intermediate between that of pyridine (B92270) and ammonia (B1221849), makes it an effective σ-donor ligand for a wide range of transition metals. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. Common procedures involve mixing a solution of the ligand with a metal salt, such as a chloride, nitrate, or perchlorate of a transition metal like copper(II), nickel(II), or zinc(II), in a solvent like ethanol or methanol. nih.gov The reaction mixture may be stirred at room temperature or refluxed for a period to ensure completion of the reaction. nih.gov The resulting solid complex can then be collected by filtration, washed, and dried. nih.gov

Characterization of these newly synthesized complexes is carried out using a variety of analytical techniques to determine their structure, composition, and purity.

Elemental Analysis (C, H, N) is used to confirm the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of bonds upon complexation. For instance, changes in the C=N stretching vibration of the imidazole ring can indicate its involvement in bonding to the metal ion. mdpi.com

UV-Visible (Electronic) Spectroscopy provides information about the d-d electronic transitions of the metal ion in the complex, which is indicative of the coordination geometry. redalyc.org

Molar Conductivity Measurements are used to determine whether the complex is an electrolyte or non-electrolyte in solution, which helps to elucidate the nature of the counter-ions. nih.gov

Magnetic Susceptibility Measurements are performed to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the electronic configuration of the metal ion. nih.gov

Coordination Modes and Geometries of Metal-2-(2-ethyl-1H-imidazol-1-yl)ethanamine Complexes

As a bidentate ligand, this compound typically coordinates to a metal center through the nitrogen atom of the amino group and one of the nitrogen atoms of the imidazole ring. researchgate.net This N,N'-chelation is the most common coordination mode. However, under certain conditions, it could potentially act as a monodentate ligand, binding through only one of the nitrogen atoms, or as a bridging ligand, connecting two metal centers.

The coordination geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the molar ratio of metal to ligand, and the presence of other coordinating species such as counter-ions or solvent molecules. For transition metals, common geometries include:

Octahedral: This is a frequent geometry for metal ions like Co(II), Ni(II), and Fe(II), where the metal is surrounded by six donor atoms. wikipedia.org In the case of this compound, this could be achieved by the coordination of three bidentate ligands to one metal center, or by the coordination of two bidentate ligands and two monodentate ligands (e.g., water or chloride ions).

Square Planar: This geometry is common for d⁸ metal ions such as Pd(II), Pt(II), and sometimes Cu(II). wikipedia.org It involves the metal ion being coordinated by four donor atoms in the same plane.

Tetrahedral: This geometry is often observed for Zn(II) complexes. wikipedia.org

Square-Pyramidal or Trigonal-Bipyramidal: These five-coordinate geometries are also possible, particularly for Cu(II) complexes. nih.gov

The specific geometry adopted can be confirmed by X-ray crystallography. For example, related copper(II) complexes with substituted imidazole ligands have been shown to adopt distorted octahedral or square-pyramidal geometries. nih.gov

Influence of Steric and Electronic Effects of the 2-ethyl Group on Coordination Behavior

The presence of the ethyl group at the 2-position of the imidazole ring has a significant impact on the coordination behavior of the ligand. This substituent introduces both steric and electronic effects that can modulate the properties of the resulting metal complexes.

Steric Effects: The ethyl group is bulkier than a hydrogen atom, and this steric hindrance can influence the coordination number and geometry of the metal complex. nih.gov The presence of this group can prevent the coordination of a large number of ligands around the metal center, potentially favoring lower coordination numbers. It can also cause distortions in the ideal coordination geometries. For example, in an octahedral complex, the ethyl groups of adjacent ligands may repel each other, leading to a distorted structure. The steric pressure exerted by the ligand can be a determining factor in the final structural arrangement of the complex. nih.govacs.org

Electronic Effects: The ethyl group is an electron-donating group. Through inductive effects, it increases the electron density on the imidazole ring, which in turn enhances the basicity of the coordinating nitrogen atom. This increased electron-donating ability can lead to the formation of stronger metal-ligand bonds. The electronic properties of the ligand are crucial in determining the stability and reactivity of the metal complex. The introduction of electron-donating groups can also influence the photophysical properties of the complexes. researchgate.net

Electronic Properties and Ligand Field Considerations in Metal Complexes

The electronic properties of metal complexes containing this compound are primarily determined by the interaction between the d-orbitals of the metal ion and the orbitals of the ligand. According to ligand field theory, the donor atoms of the ligand create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the nature of the ligand, the metal ion, and the coordination geometry.

Imidazole and its derivatives are considered to be moderately strong field ligands. They are pure sigma-donors, which means they form strong sigma bonds with the metal ion. wikipedia.org The electronic spectra of these complexes typically show d-d transition bands, which correspond to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. The position of these bands can be used to calculate ligand field parameters, which provide information about the strength of the metal-ligand bond and the electronic structure of the complex. For example, copper(II) complexes with related ligands often display a weak band in the visible region, which is characteristic of d-d transitions in a tetragonal field. redalyc.org

The electronic properties of the ligand, influenced by the electron-donating ethyl group, can also affect the redox potential of the metal center. An increase in the electron density at the metal center due to the ligand's donation can make the metal easier to oxidize.

Stability and Speciation Studies of Metal-Ligand Systems

The stability of metal complexes in solution is a critical aspect of their coordination chemistry. The stability of a metal-ligand complex is quantified by its stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. The imidazole ring is known to significantly increase the stability of metal complexes compared to similar ligands without this moiety. researchgate.net

The stability constants of complexes formed between metal ions and imidazole-type ligands can be determined by potentiometric pH titrations. researchgate.net By measuring the pH of a solution containing the metal ion and the ligand as a function of added base, the concentration of all species in solution at equilibrium can be calculated, allowing for the determination of the stability constants.

A linear relationship often exists between the logarithm of the stability constant (log K) and the pKa of the ligand. researchgate.net This relationship allows for the prediction of the stability of a complex with a given imidazole-type ligand if its pKa is known.

Table of Representative Stability Constants for M(II)-Imidazole Complexes

| Metal Ion | log K₁ |

|---|---|

| Co²⁺ | 2.47 |

| Ni²⁺ | 3.09 |

| Cu²⁺ | 4.30 |

| Zn²⁺ | 2.48 |

Data for the parent imidazole ligand, presented for comparative purposes.

Speciation studies are used to determine the distribution of different complex species in solution as a function of conditions such as pH and the concentrations of the metal and ligand. These studies are crucial for understanding which complex species will be predominant under a given set of conditions. For imidazole-containing ligands, the speciation can be complex, with the potential for the formation of various protonated and deprotonated species, as well as complexes with different metal-to-ligand ratios. redalyc.org

Catalytic Applications of 2 2 Ethyl 1h Imidazol 1 Yl Ethanamine Metal Complexes and Derivatives

Application in Organic Transformation Catalysis

Metal complexes incorporating 2-(2-ethyl-1H-imidazol-1-yl)ethanamine and its analogues have proven to be highly effective catalysts in a range of organic transformations. The presence of both a nitrogen-containing heterocyclic ring and an amino group allows for strong chelation to metal centers, thereby influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.

Transfer Hydrogenation Reactions of Carbonyl Compounds

While specific studies detailing the use of this compound in transfer hydrogenation of carbonyl compounds are not extensively documented in the provided search results, the broader class of imidazole-containing ligands is well-established in this area. These reactions typically involve the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to a carbonyl compound (an aldehyde or ketone) to yield the corresponding alcohol. The metal complex of the imidazole-based ligand facilitates this transfer. The efficiency of such catalytic systems is often evaluated by the conversion of the carbonyl compound and the selectivity towards the desired alcohol product.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org Ligands play a crucial role in this reaction, and while a direct application of this compound was not explicitly found, the fundamental principles suggest its potential. The imidazole (B134444) moiety can coordinate to the palladium center, and the ethylamine (B1201723) arm can influence the ligand's steric and electronic properties. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

Table 1: Evolution of Catalyst Systems in Buchwald-Hartwig Amination

| Catalyst Generation | Ligand Type | Key Features |

| First-generation | Simple phosphine (B1218219) ligands | Limited scope, harsh reaction conditions |

| Second-generation | Bidentate phosphine ligands | Improved stability and reactivity |

| Third-generation | Sterically hindered phosphine ligands | High turnover numbers, broad substrate scope |

| Fourth-generation | N-Heterocyclic carbene (NHC) ligands | High stability, activity with challenging substrates |

This table illustrates the general progression of ligand development for the Buchwald-Hartwig amination, a field where imidazole-based ligands and their NHC derivatives are relevant.

Three-Component Coupling Reactions for Propargylamine (B41283) Synthesis

Three-component coupling reactions offer an efficient pathway to complex molecules from simple starting materials in a single step. A notable example is the synthesis of propargylamines from an aldehyde, an amine, and an alkyne. Copper(I) complexes have been shown to be effective catalysts for this transformation. organic-chemistry.org For instance, a copper(I) complex of a chiral pybox ligand has been demonstrated to catalyze the enantioselective one-pot synthesis of propargylamines with high yields and enantiomeric excesses. organic-chemistry.org While this specific example does not use this compound, the underlying principle of using a nitrogen-containing ligand to facilitate the coupling is directly applicable. The development of imidazo-heterocycles through a copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes further underscores the utility of such catalytic systems. nih.gov

Role as N-Heterocyclic Carbene (NHC) Ligand Precursors in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. beilstein-journals.orgnih.gov They are known for forming strong bonds with metal centers, leading to highly stable and active catalysts. Imidazolium (B1220033) salts, which are the precursors to imidazole-based NHCs, are readily synthesized. beilstein-journals.orgnih.gov The deprotonation of these salts yields the free NHC, which can then be coordinated to a metal. nih.gov

The compound this compound can be envisioned as a building block for such NHC precursors. Alkylation of the second nitrogen atom of the imidazole ring, followed by quaternization, would lead to an imidazolium salt ready for deprotonation to the corresponding NHC. These NHC ligands derived from imidazole precursors have been successfully employed in a wide range of catalytic reactions, including cross-coupling and annulation reactions. wikipedia.orgnih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For the Buchwald-Hartwig amination, the generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

In the context of copper-catalyzed three-component reactions for propargylamine synthesis, a proposed mechanism involves the formation of a copper acetylide intermediate. This intermediate then reacts with an imine, formed in situ from the aldehyde and amine, to generate the propargylamine product. organic-chemistry.org The ligand, in this case potentially a derivative of this compound, plays a key role in stabilizing the copper center and influencing the stereochemical outcome of the reaction. organic-chemistry.org

Catalyst Stability, Reusability, and Turnover Frequency Studies

The practical applicability of a catalyst is heavily dependent on its stability, reusability, and efficiency, often quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the number of turnovers per unit time. pnnl.gov

Studies on various catalytic systems have focused on these parameters. For instance, in the context of water oxidation catalysis, iridium-based heterogeneous catalysts have shown high stability over multiple runs, achieving significant TONs. mdpi.com While specific data for this compound complexes is limited in the provided results, the principles of catalyst evaluation remain the same. The stability of the metal-ligand bond is paramount for a robust catalyst. The strong coordination of imidazole-based ligands to metal centers often contributes to enhanced catalyst stability, potentially allowing for catalyst recovery and reuse, which is a key aspect of sustainable chemistry. The turnover frequency can be influenced by factors such as reaction temperature, substrate and catalyst concentration, and the nature of the ligand. mdpi.comresearchgate.net

Asymmetric Catalysis with Chiral Derivatives

The exploration of asymmetric catalysis utilizing chiral derivatives of this compound is a specialized area of research. The introduction of chirality into the ligand structure opens up the potential for enantioselective transformations, a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. While extensive data on the specific chiral derivatives of this compound is limited in publicly available literature, the principles of asymmetric catalysis with chiral imidazole-containing ligands provide a framework for understanding their potential applications.

Chiral ligands are instrumental in asymmetric catalysis, where a metal complex catalyst transfers its chirality to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. In the context of ligands derived from this compound, chirality can be introduced in several ways. This could involve the use of a chiral backbone in the ethanamine portion or the attachment of a chiral substituent to the imidazole ring. These modifications create a chiral environment around the metal center, which is essential for inducing enantioselectivity in a catalytic reaction.

The development of chiral imidazo[1,2-a]pyridines for asymmetric multicomponent reactions, for instance, highlights the potential of chiral imidazole-containing scaffolds. nih.govnih.gov In these cases, a chiral phosphoric acid catalyst was used to achieve high yields and enantioselectivities in the synthesis of axially chiral products. nih.govnih.gov This approach underscores the importance of the chiral catalyst in directing the stereochemical outcome of the reaction.

Although specific examples involving this compound are not readily found, the broader class of chiral oxazolines, which also feature a nitrogen-containing heterocyclic ring, have a well-established legacy in asymmetric carbon-carbon bond-forming reactions. researchgate.net The chirality in these ligands often originates from chiral amino acids, which are used to construct the oxazoline (B21484) ring. researchgate.net This precedent suggests that chiral amino alcohols could be a viable starting point for the synthesis of chiral derivatives of this compound for use in asymmetric catalysis.

The effectiveness of a chiral metal complex in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer. High enantioselectivities are a key goal in the design of new chiral catalysts. Research in this area would involve the synthesis of various chiral derivatives of the parent ligand, their coordination to different metal centers, and subsequent screening in a range of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions.

While detailed research findings and data tables for the asymmetric catalytic applications of chiral this compound derivatives are not currently prevalent in the surveyed literature, the foundational principles of asymmetric catalysis suggest that this is a plausible and potentially fruitful area for future investigation. The synthesis and evaluation of such chiral ligands and their metal complexes would be a necessary first step in exploring their utility in enantioselective synthesis.

Advanced Analytical Methodologies for Research Involving 2 2 Ethyl 1h Imidazol 1 Yl Ethanamine and Its Intermediates

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for the separation and purity assessment of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine and its related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalently used methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like imidazole (B134444) derivatives. It is frequently employed for the purity assessment of reaction mixtures and final products. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For compounds like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of imidazole compounds can be optimized by adjusting mobile phase composition, pH, and the type of stationary phase. For instance, a method developed for the simultaneous determination of four imidazole anti-infective drugs utilized a C8 column with a mobile phase of methanol and potassium dihydrogen phosphate buffer (pH 3.2). Detection is commonly achieved using an ultraviolet (UV) detector, as the imidazole ring possesses a chromophore that absorbs UV light.

| Parameter | Typical Conditions for Imidazole Derivative Analysis |

| Column | Reversed-Phase C8 or C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Methanol/Acetonitrile and buffered aqueous solution (e.g., phosphate buffer) |

| pH | Acidic to neutral (e.g., pH 3.0 - 7.0) to ensure protonation of the amine and good peak shape |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detector | Diode Array Detector (DAD) or UV Detector (e.g., at 220-310 nm) |

| Temperature | Ambient to 40°C |

This table presents typical starting conditions for HPLC method development for this compound, based on established methods for similar compounds.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique known for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, for GC analysis, compounds must be volatile and thermally stable. Primary amines and imidazole derivatives can exhibit high polarity and low volatility, which often necessitates a chemical derivatization step to make them suitable for GC analysis. Derivatization converts the polar N-H groups into less polar, more volatile moieties, and improves chromatographic peak shape and sensitivity.

GC-MS is particularly valuable for the identification of unknown impurities and intermediates. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for confident peak identification. A study on the detection of imidazole-like compounds utilized GC-MS with a derivatization step involving isobutyl chloroformate to enhance analysis.

| Parameter | Typical Conditions for Derivatized Amine Analysis |

| Column | Fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | A temperature gradient (e.g., starting at 50-100°C and ramping to 250-300°C) to elute compounds with different volatilities |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Acylation, silylation, or alkylation of the primary amine group |

This table outlines general GC conditions for the analysis of amines after derivatization.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. It is characterized by extremely high separation efficiency, short analysis times, and minimal sample consumption. The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-mass ratio.

For imidazole derivatives, CE can be a powerful tool, especially for chiral separations. A study demonstrated the baseline separation of ten N-imidazole derivatives using cyclodextrin-capillary zone electrophoresis (CD-CZE). In this method, chiral selectors like hydroxypropyl-β-cyclodextrin are added to the buffer. The enantiomers of the analyte form transient diastereomeric complexes with the cyclodextrin, which have different mobilities, allowing for their separation. Key parameters that are optimized in CE method development include the nature and concentration of the chiral selector, buffer pH, temperature, and applied voltage.

Spectrophotometric Methods for Quantitative Determination of Derivatives

Spectrophotometry is a well-established method for the quantitative analysis of compounds that absorb light. While this compound itself has a UV absorbance due to the imidazole ring, spectrophotometric methods can be made more sensitive and selective by converting the analyte into a colored derivative.

For instance, methods have been developed for other imidazole derivatives, such as ornidazole, where the drug is first chemically modified (e.g., reduction of a nitro group to an amino group) and then reacted with a chromogenic reagent to produce a colored complex. The absorbance of this complex is then measured at a specific wavelength (λmax) and correlated to the concentration of the analyte using Beer's law. Such a strategy could be adapted for this compound by reacting its primary amine group with a suitable chromogenic agent.

Chemical Derivatization Strategies for Enhanced Detection in Chromatographic Methods

Chemical derivatization is a crucial strategy to overcome challenges in the analysis of compounds like this compound. The primary amine group, while reactive, lacks a strong chromophore or fluorophore, making highly sensitive detection difficult. Derivatization can be performed pre-column, before the sample is injected into the chromatograph.

The main goals of derivatization for this compound are:

To enhance detector response : By attaching a molecule with strong UV absorbance or fluorescence (a chromophore or fluorophore), the sensitivity of detection can be dramatically increased.

To improve chromatographic behavior : For GC, derivatization increases volatility and thermal stability. For HPLC, it can reduce the polarity of the amine, leading to better retention and peak shape on reversed-phase columns.

Common derivatizing reagents for primary amines include:

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to form stable, highly fluorescent derivatives.

Dansyl chloride (DNS-Cl) : Reacts with primary and secondary amines to produce fluorescent sulfonamide adducts that are very stable.

Acylating agents (e.g., heptafluorobutyric anhydride, HFBA) : Used in GC to create more volatile and less polar derivatives suitable for analysis.

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Fast reaction, high sensitivity. |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-Fluorescence | Forms stable derivatives under mild conditions. |

| Dansyl chloride (DNS-Cl) | Primary & Secondary Amines | HPLC-Fluorescence/UV | Produces highly stable derivatives. |

| Isobutyl chloroformate | Imidazoles, Amines | GC-MS | Increases volatility for GC analysis. |

| Silylating agents (e.g., BSTFA) | Amines, Hydroxyls | GC-MS | Replaces active hydrogens, increasing volatility. |

This table summarizes common derivatization strategies applicable to the analysis of this compound.

Development of Novel Analytical Protocols for Specific Research Applications

The development of novel analytical protocols for this compound and its intermediates is driven by the specific research question at hand. For instance, monitoring for trace levels of this compound in environmental samples would require a highly sensitive method, likely involving solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization and analysis by HPLC with fluorescence detection or LC-MS/MS.

In the context of pharmaceutical development, research might focus on impurity profiling. This involves developing high-resolution HPLC or CE methods capable of separating the main compound from structurally similar process-related impurities and degradation products. The use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for such applications, as it offers superior separation, sensitivity, and structural identification capabilities. Future work may involve creating protocols that are not only sensitive and selective but also more environmentally friendly, using greener solvents and reducing analysis time, potentially through the use of ultra-high performance liquid chromatography (UHPLC).

Future Research Directions and Theoretical Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For this compound, future research is expected to focus on moving beyond traditional synthesis, which often involves harsh conditions and hazardous reagents. A common method for synthesizing similar N-alkylated imidazoles involves the reaction of an amine with a halo-imidazole derivative, which may not be ideal from a sustainability perspective. alfa-chemistry.com

Future synthetic strategies are likely to embrace green chemistry principles. This includes the exploration of:

Continuous Flow Synthesis: This technique offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. The use of solid-supported catalysts, such as acidic zeolites, in continuous flow reactors has shown promise for the N-alkylation of imidazoles, presenting a viable and sustainable alternative to batch processes. This approach can lead to higher productivity and easier purification, with water often being the only byproduct.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This method has been successfully applied to the synthesis of various substituted imidazoles and could be optimized for the production of this compound.

Ultrasound-Promoted Synthesis: Sonochemistry provides another green alternative by using acoustic cavitation to create localized high-temperature and high-pressure zones, thereby enhancing reaction rates. This method has been employed for the synthesis of imidazole (B134444) derivatives and could be a promising route for the target compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalytic synthesis of substituted imidazoles is an active area of research.

Green Solvents and Catalysts: The use of non-toxic, renewable solvents like water or bio-derived solvents, along with biodegradable catalysts such as citric acid from lemon juice, is a growing trend in organic synthesis. Research into applying these green alternatives to the synthesis of the target compound is anticipated.

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | High productivity, enhanced safety, ease of automation, simple work-up. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Green Solvents/Catalysts | Reduced toxicity, use of renewable resources, alignment with green chemistry principles. |

Design and Synthesis of Advanced Ligands for Tailored Catalytic Performance

The inherent structural features of this compound, namely the imidazole ring and the primary amine group, make it an excellent scaffold for the design of novel ligands for catalysis. The nitrogen atoms in the imidazole ring and the amino group can act as coordination sites for a wide range of metal ions.

Future research in this area will likely focus on the following:

Chiral Ligand Synthesis: The ethanamine side chain provides a convenient point for the introduction of chirality. By using chiral starting materials or through asymmetric synthesis, chiral derivatives of this compound can be prepared. These chiral ligands, when complexed with transition metals, have the potential to be highly effective catalysts for asymmetric reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Multidentate Ligands: The basic structure can be elaborated to create multidentate ligands. For example, the amine group can be further functionalized to introduce additional coordinating moieties, leading to tridentate or tetradentate ligands. These advanced ligands can form more stable metal complexes with well-defined geometries, which is crucial for achieving high catalytic activity and selectivity.

Ligand Tuning for Specific Catalytic Applications: The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the imidazole ring or the ethylamine (B1201723) backbone. This allows for the development of tailored ligands optimized for specific catalytic transformations. For instance, bulky substituents can be introduced to create a specific chiral pocket around the metal center, enhancing enantioselectivity in asymmetric catalysis.

| Ligand Design Strategy | Potential Catalytic Application |

| Chiral Ligands | Asymmetric hydrogenation, asymmetric oxidation, asymmetric C-C bond formation. |

| Multidentate Ligands | Enhanced catalytic stability and activity in various transition metal-catalyzed reactions. |

| Sterically and Electronically Tuned Ligands | Optimization of selectivity and reactivity for specific catalytic processes. |

In-depth Computational Modeling for Predictive Reactivity and Selectivity in Catalytic Systems

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of catalytic systems. In the context of this compound-based catalysts, in-depth computational modeling will be instrumental in several key areas:

Predicting Ligand-Metal Interactions: Density Functional Theory (DFT) calculations can be used to model the coordination of ligands derived from this compound with various metal centers. These studies can provide insights into bond energies, coordination geometries, and the electronic structure of the resulting metal complexes.

Elucidating Reaction Mechanisms: Computational modeling can be employed to map out the potential energy surfaces of catalytic reactions. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism. Such insights are invaluable for rationally designing more efficient catalysts.

Predicting Reactivity and Selectivity: By calculating the energy barriers for different reaction pathways, computational models can predict the likely reactivity and selectivity (e.g., enantioselectivity, regioselectivity) of a given catalyst. This predictive power can significantly accelerate the discovery and optimization of new catalytic systems by guiding experimental efforts towards the most promising candidates. For instance, modeling can help predict which ligand modifications will lead to the desired catalytic outcome.

Investigation of New Applications in Advanced Materials Science

The unique chemical structure of this compound and its derivatives suggests their potential as building blocks for a variety of advanced materials. Future research is anticipated to explore its incorporation into:

Metal-Organic Frameworks (MOFs): The imidazole and amine functionalities are excellent coordinating groups for the construction of MOFs. alfa-chemistry.com By using derivatives of this compound as organic linkers, novel MOFs with tailored pore sizes and functionalities could be synthesized. alfa-chemistry.com These materials could have applications in areas such as gas storage and separation, catalysis, and sensing. alfa-chemistry.com

Self-Healing Polymers: The imidazole group is known to participate in dynamic coordination with metal ions, a property that can be exploited in the design of self-healing materials. nih.gov Polymers incorporating this compound could exhibit the ability to repair damage through the reversible formation and breaking of metal-ligand bonds. nih.gov

Polymer Chemistry: The primary amine group of the molecule allows it to be readily incorporated into polymer backbones or used as a pendant group to functionalize existing polymers. elsevierpure.comresearchgate.netnih.gov This could lead to the development of new polymers with interesting properties for various applications, including as coatings, adhesives, or membranes. elsevierpure.comresearchgate.netnih.gov

Integration of High-Throughput Screening and Automation in Compound Discovery and Optimization

To accelerate the discovery of new applications and optimize the properties of this compound and its derivatives, the integration of high-throughput screening (HTS) and automation will be crucial.

Catalyst Discovery: HTS techniques can be used to rapidly screen libraries of ligands derived from this compound for their catalytic activity in various reactions. By combining automated synthesis of ligand libraries with parallel catalytic screening, new and improved catalysts can be identified much more efficiently than with traditional methods.

Materials Discovery: Automated platforms can be developed to synthesize and characterize new materials incorporating the target compound. For example, automated systems could be used to explore a wide range of reaction conditions for the formation of novel MOFs or to test the self-healing properties of different polymer formulations.

Optimization of Properties: Once a promising lead compound or material has been identified, automated systems can be used to systematically vary its structure and composition to optimize its performance for a specific application. This iterative process of automated synthesis and testing can significantly shorten the development timeline for new technologies based on this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : React ethylglyoxal with ammonia or ammonium acetate under acidic conditions to form the 2-ethylimidazole core .

Amination : Introduce the ethanamine moiety via nucleophilic substitution or reductive amination. For example, reacting 2-chloroethylamine with the imidazole derivative in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Purification : Use column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) to isolate the product.

Key Validation : Confirm purity via HPLC (>95%) and structural identity via NMR (e.g., δ 7.2 ppm for imidazole protons) .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:

A combination of techniques ensures structural accuracy:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure using programs like SHELXL for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., imidazole ring protons at δ 6.8–7.5 ppm) and carbon signals (e.g., ethyl group at δ 12–15 ppm).

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 154.1215 for C₇H₁₂N₃).

- FT-IR : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental artifacts. Mitigation strategies include:

Cross-Validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Variable-Temperature NMR : Probe tautomeric equilibria by observing shifts in proton signals at different temperatures.

Synchrotron XRD : Enhance resolution for ambiguous electron density maps .

Example : A 0.05 Å discrepancy in C-N bond lengths between XRD and DFT may indicate lattice packing effects .

Advanced: What computational methods are used to study the reaction mechanisms involving this compound?

Methodological Answer:

Mechanistic insights are gained via:

Density Functional Theory (DFT) : Calculate transition states (e.g., B3LYP/SDD level) for nucleophilic substitution or oxidation pathways .

Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in DMSO vs. water).

Docking Studies : Predict binding interactions with biological targets (e.g., imidazole’s coordination with heme proteins) .

Data Interpretation : Activation energies (ΔG‡) >25 kcal/mol suggest non-spontaneous steps requiring catalysts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Inert atmosphere (argon) at 4°C to prevent degradation .

Advanced: How can researchers assess the compound’s interactions with biological targets?

Methodological Answer:

In Vitro Assays :

- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots.

- Enzyme Inhibition : Measure IC₅₀ values against cytochrome P450 isoforms .

In Silico Tools :

- Molecular Docking (AutoDock Vina) : Predict binding poses in active sites (e.g., imidazole coordinating Fe²⁺ in enzymes).

- Pharmacophore Modeling : Identify critical interaction sites (e.g., amine group for hydrogen bonding) .

Data Interpretation : A binding energy ≤ -6.0 kcal/mol suggests strong affinity .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to minimize byproducts.

- Solvent Optimization : Use DMF or THF to enhance solubility of intermediates .

- Process Monitoring : In-line FT-IR tracks reaction progress (e.g., imine formation at ~1650 cm⁻¹).

- DoE (Design of Experiments) : Vary temperature (80–120°C) and stoichiometry (1:1.2 amine:imidazole) to identify optimal conditions .

Advanced: How are environmental impacts of this compound assessed in long-term studies?

Methodological Answer:

- Persistence Tests : Measure half-life in soil/water via HPLC-MS (e.g., degradation products like ethylamine).

- Ecotoxicology : Evaluate LC₅₀ in Daphnia magna or algal growth inhibition assays .

- Computational Tools : Use EPI Suite to predict bioaccumulation (log P >3 indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.